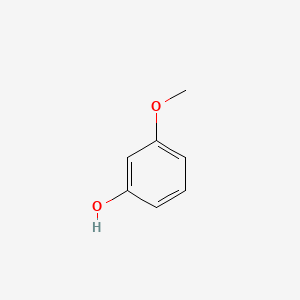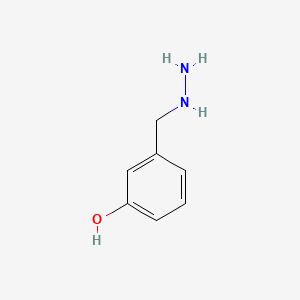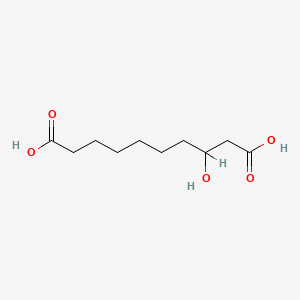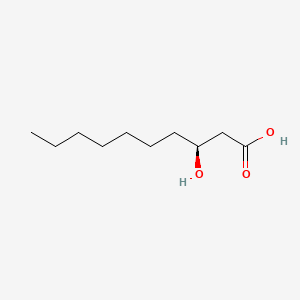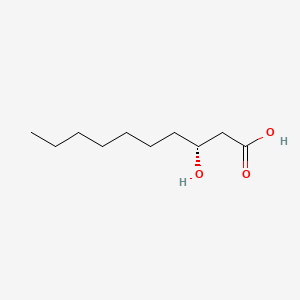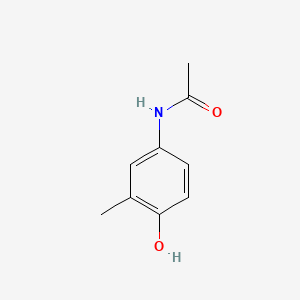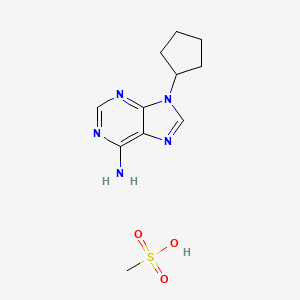
9-Cyclopentyladenine monomethanesulfonate
Vue d'ensemble
Description
9-Cyclopentyladenine monomethanesulfonate, also known as 9-CP-Ade mesylate, is a stable, cell-permeable, non-competitive adenylyl cyclase inhibitor . It targets the P-site domain and has an IC50 of 100 µM in detergent-dispersed rat brain preparation .
Molecular Structure Analysis
The molecular formula of 9-Cyclopentyladenine monomethanesulfonate is C10H13N5 · CH3SO3H . It has a molecular weight of 299.35 .Physical And Chemical Properties Analysis
9-Cyclopentyladenine monomethanesulfonate is a white to beige powder . It is soluble in water and has a melting point of 180-183 °C .Applications De Recherche Scientifique
Cyclic Nucleotide Research
This compound is a featured product for Cyclic Nucleotide research . Cyclic nucleotides, including cyclic AMP (cAMP), play crucial roles as second messengers in many biological processes. Therefore, 9-CP-Ade mesylate could be used in studies investigating the role of cyclic nucleotides in cellular signaling.
Neurogenesis Studies
9-CP-Ade mesylate has been shown to inhibit cAMP response element binding protein (CREB) activation and completely block neurogenesis in PC12 cells . This suggests that it could be used in research studying the mechanisms of neurogenesis and the role of CREB in this process.
Drug Development
Given its ability to inhibit adenylyl cyclase, 9-CP-Ade mesylate could potentially be used in the development of drugs aimed at modulating the activity of this enzyme .
Cell Signaling Research
As an inhibitor of adenylyl cyclase, 9-CP-Ade mesylate could be used in research investigating cell signaling pathways, particularly those involving cAMP .
Cardiovascular Research
Adenylyl cyclase plays a key role in the regulation of heart rate and blood pressure. Therefore, 9-CP-Ade mesylate could potentially be used in cardiovascular research .
Mécanisme D'action
Target of Action
The primary target of 9-CP-Ade mesylate is adenylate cyclase . Adenylate cyclase is an enzyme involved in catalyzing the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP) and pyrophosphate. This process is crucial for intracellular signal transduction in many biological processes.
Mode of Action
9-CP-Ade mesylate acts as a stable, non-competitive inhibitor of adenylate cyclase By inhibiting adenylate cyclase, it prevents the conversion of ATP to cAMP, thereby affecting the cAMP-dependent pathway .
Biochemical Pathways
The inhibition of adenylate cyclase by 9-CP-Ade mesylate impacts the cAMP-dependent pathway . This pathway is involved in various physiological processes, including the regulation of glycogen, sugar, and lipid metabolism. By inhibiting adenylate cyclase, 9-CP-Ade mesylate reduces the production of cAMP, thereby affecting the activities of protein kinase A (PKA), which is a key enzyme in this pathway.
Pharmacokinetics
It is described as acell-permeable compound , suggesting that it can cross cell membranes, which is crucial for its bioavailability and efficacy.
Result of Action
The inhibition of adenylate cyclase by 9-CP-Ade mesylate has several effects. For instance, it has been shown to inhibit the activation of cAMP response element-binding protein (CREB) and completely block neurogenesis in PC12 cells . It also attenuates the effect of relaxin on mechanical activity and prevents relaxin-induced hyperpolarization .
Propriétés
IUPAC Name |
9-cyclopentylpurin-6-amine;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.CH4O3S/c11-9-8-10(13-5-12-9)15(6-14-8)7-3-1-2-4-7;1-5(2,3)4/h5-7H,1-4H2,(H2,11,12,13);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMDRSJHCYQPQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1CCC(C1)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424973 | |
| Record name | 9-Cyclopentyladenine monomethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclopentyladenine monomethanesulfonate | |
CAS RN |
189639-09-6 | |
| Record name | 9-Cyclopentyladenine monomethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



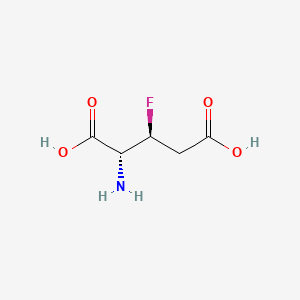
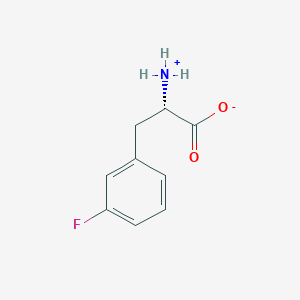
![3-[(3E)-4-(1,3-benzodioxol-5-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B1666283.png)

![(1R,3aS,5aS,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-5a-carboxylic acid](/img/structure/B1666285.png)

